tert-Butyl (6-phenylpyrazin-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (6-phenylpyrazin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-phenylpyrazin-2-yl)carbamate typically involves the reaction of 6-phenylpyrazin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the carbamate protecting group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

tert-Butyl (6-phenylpyrazin-2-yl)carbamate undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the tert-butyl carbamate protecting group can be achieved using strong acids such as trifluoroacetic acid (TFA) or by heating.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the tert-butyl carbamate group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

科学的研究の応用

tert-Butyl (6-phenylpyrazin-2-yl)carbamate has several applications in scientific research:

作用機序

The mechanism of action of tert-Butyl (6-phenylpyrazin-2-yl)carbamate involves the formation of a stable carbamate protecting group on the amine. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

類似化合物との比較

Similar Compounds

tert-Butyl carbamate: A simpler carbamate protecting group used for amines.

Carbobenzoxy (Cbz) carbamate: Another protecting group for amines that can be removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed using a base such as piperidine.

Uniqueness

tert-Butyl (6-phenylpyrazin-2-yl)carbamate is unique due to its specific structure, which includes a phenylpyrazinyl group. This structure provides additional stability and selectivity in protecting amines compared to simpler carbamates .

生物活性

Tert-butyl (6-phenylpyrazin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant pharmacological properties.

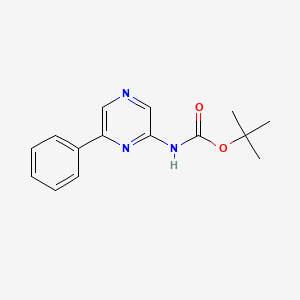

Chemical Structure

The compound can be represented by the following structure:

This structure consists of a tert-butyl group attached to a carbamate functional group, linked to a phenylpyrazine moiety. The presence of these functional groups is crucial for its biological activity.

This compound has been shown to interact with various biological pathways:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has demonstrated the ability to inhibit specific PTPs, which are critical in regulating signaling pathways involved in cell growth and differentiation. This inhibition can lead to altered cellular responses in cancer cells, promoting apoptosis or inhibiting proliferation .

- Impact on MAPK Pathway : By interfering with the MAPK signaling pathway, which is often dysregulated in cancer, this compound may reduce the growth and survival of tumor cells. Studies have shown that compounds targeting this pathway can effectively suppress oncogenic signaling .

Biological Activity in Cancer Models

Research has highlighted the efficacy of this compound across various cancer cell lines:

Table 1: Summary of Biological Activity in Cancer Cell Lines

The data indicate that even low concentrations of the compound can significantly affect cell viability, suggesting potent anti-cancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. Specifically, flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptosis .

- Animal Models : In vivo studies using xenograft models showed that administration of this compound led to significant tumor regression compared to control groups. The compound's effectiveness was attributed to its ability to modulate immune responses and enhance anti-tumor activity through T-cell activation .

- Combination Therapies : Research also explored the potential of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors. Preliminary results indicated synergistic effects, enhancing overall efficacy against resistant cancer types .

特性

IUPAC Name |

tert-butyl N-(6-phenylpyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-13-10-16-9-12(17-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXDULKOBSXSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CN=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745349 |

Source

|

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242333-56-7 |

Source

|

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。